molecular formula C8H5ClO3 B1588322 5-Chloro-2-formylbenzoic acid CAS No. 4506-45-0

5-Chloro-2-formylbenzoic acid

Cat. No.: B1588322
CAS No.: 4506-45-0
M. Wt: 184.57 g/mol
InChI Key: NQAMSLASTWZONN-UHFFFAOYSA-N
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Description

5-Chloro-2-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fifth position and a formyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-formylbenzoic acid can be synthesized through several methods. One common synthetic route involves the chlorination of 2-formylbenzoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Another method involves the formylation of 5-chlorobenzoic acid. This can be achieved using formylating agents such as formic acid or formamide in the presence of a catalyst like aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and formylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-formylbenzoic acid depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition .

In chemical reactions, the chlorine atom and formyl group can participate in various electrophilic and nucleophilic reactions, respectively. The chlorine atom can be displaced by nucleophiles, while the formyl group can undergo oxidation or reduction .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-formylbenzoic acid: Similar structure with a bromine atom instead of chlorine.

    4-Chloro-3-formylbenzoic acid: Chlorine and formyl groups are positioned differently on the benzene ring.

    2-Formylbenzoic acid: Lacks the chlorine substitution

Uniqueness

5-Chloro-2-formylbenzoic acid is unique due to the specific positioning of the chlorine and formyl groups, which imparts distinct reactivity and properties. The chlorine atom enhances the electrophilicity of the formyl group, making it more reactive in certain chemical transformations .

Properties

IUPAC Name

5-chloro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAMSLASTWZONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428347
Record name 5-chloro-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4506-45-0
Record name 5-chloro-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-formylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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